pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate
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Overview
Description
Pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pentyl group, a sulfamoyl group attached to a phenyl ring, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-methylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.
Coupling with Phenyl Carbamate: The sulfamoyl chloride intermediate is then reacted with 4-aminophenyl carbamate under basic conditions to form the desired product.
Introduction of the Pentyl Group: The final step involves the alkylation of the phenyl carbamate derivative with pentyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various carbamate derivatives
Scientific Research Applications
Pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the carbamate moiety may interact with hydrophobic pockets. These interactions can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
Pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate is unique due to the presence of the pentyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-4-7-14-25-19(22)20-16-10-12-17(13-11-16)26(23,24)21-18-9-6-5-8-15(18)2/h5-6,8-13,21H,3-4,7,14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTFVXSFNKOEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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